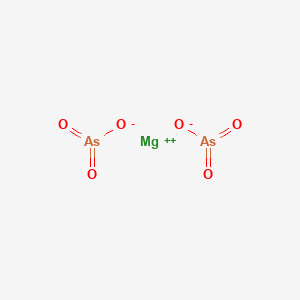

Bisarsenenic acid magnesium salt

Description

Bisarsenenic acid magnesium salt is an inorganic compound formed by the reaction of arsenic acid (H₃AsO₄) with magnesium. Arsenic-containing compounds are historically noted for their toxicity, but certain arsenicals have niche applications in industrial or laboratory settings, such as preservatives or reagents in microtechnique preparations .

Properties

CAS No. |

18996-59-3 |

|---|---|

Molecular Formula |

As2MgO6 |

Molecular Weight |

270.142 |

InChI |

InChI=1S/2AsHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

KKBNEMJMLFVMCE-UHFFFAOYSA-L |

SMILES |

[O-][As](=O)=O.[O-][As](=O)=O.[Mg+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Magnesium Salts

Structural and Chemical Properties

The table below compares bisarsenenic acid magnesium salt with other magnesium salts, including inorganic sulfates, chlorides, and organic chelates:

Key Observations :

- Arsenate vs. Sulfate/Chloride : Unlike MgSO₄ or MgCl₂, this compound contains arsenic, which may limit its biomedical use due to toxicity concerns .

- Organic Chelates: Magnesium aspartate and similar amino acid-chelated salts exhibit higher bioavailability and fewer gastrointestinal side effects compared to inorganic salts like magnesium oxide or citrate .

Magnesium Sulfate:

- Widely used in clinical settings for hypomagnesemia, eclampsia prevention, and migraine prophylaxis. A 2018 review highlights its role in cardiovascular patients with magnesium deficiency .

- Efficacy in migraine prevention is dose-dependent, with trials demonstrating reduced frequency at 600 mg/day .

This compound:

- Limited biomedical applications due to arsenic’s toxicity. However, historical botanical microtechnique protocols utilize arsenic-containing salts for tissue preservation .

Magnesium Chelates (Aspartate, Bisglycinate):

- Superior absorption and tolerability; magnesium bisglycinate avoids laxative effects common with MgO or Mg citrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.